Solvent Yellow 16

Description

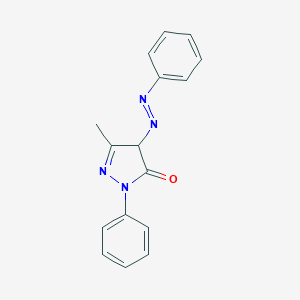

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGFJPFEHHHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052098 | |

| Record name | C.I. Solvent Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4314-14-1 | |

| Record name | Solvent Yellow 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 12700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Yellow 16 (C.I. 12700)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 16, also known by designations such as Sudan Yellow 3G and C.I. 12700, is a monoazo dye characterized by its vibrant greenish-yellow hue.[1] Its primary applications are found in the coloring of plastics, resins, printing inks, and cosmetic products due to its solubility in organic solvents and oils.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and toxicological aspects of this compound, with a focus on data relevant to researchers and professionals in the chemical and biomedical fields. While primarily an industrial colorant, understanding its chemical behavior and metabolic fate is crucial for assessing its environmental impact and potential biological interactions.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the azo class of dyes. Its chemical structure is characterized by a phenylazo group attached to a pyrazolone (B3327878) ring.

DOT Script for Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one[4] |

| Synonyms | Sudan Yellow 3G, C.I. Disperse Yellow, C.I. 12700, 4-phenylazo-1-phenyl-3-methyl-5-pyrazolone[4] |

| CAS Number | 4314-14-1[4] |

| Molecular Formula | C16H14N4O[4] |

| Molecular Weight | 278.31 g/mol [4] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. It is a yellow powder with good heat resistance and light fastness.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | Greenish-yellow powder[5] |

| Melting Point | 155 °C[6] |

| Boiling Point | 459.1 ± 38.0 °C (Predicted) |

| Density | 1.23 g/cm³[5] |

| Solubility at 20°C (g/L) | |

| Acetone | 17.3[5] |

| Butyl Acetate | 28.5[5] |

| Methylbenzene | 68.2[5] |

| Dichloromethane | 217.8[5] |

| Ethyl Alcohol | 4.8[5] |

| Water | Insoluble[2] |

| UV-Vis Absorption | |

| λmax | ~425-449 nm (in various organic solvents)[7][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, involving a two-step process: the diazotization of a primary aromatic amine followed by coupling with an electron-rich component.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one:

-

To a magnetically stirred solution of ethyl acetoacetate (B1235776) (15 mmol) in dry ethanol (B145695) (4 mL), add phenylhydrazine (B124118) (15 mmol) dropwise at room temperature.

-

Heat the reaction mixture under reflux for 5.5 hours.

-

After completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the precipitate, dry, and recrystallize from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9]

-

-

Diazotization of Aniline:

-

In a beaker, dissolve aniline (10 mmol) in a solution of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (10.5 mmol in 10 mL of water) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Azo Coupling:

-

In a separate beaker, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline pyrazolone solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product in an oven at 60-70 °C.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

-

Toxicological Profile and Metabolic Pathways

As an azo dye, this compound has the potential for metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines. This is a critical consideration for its toxicological assessment, particularly in the context of drug development and safety evaluation. The enzymatic degradation of azo dyes is a key area of research for bioremediation and understanding their fate in biological systems.

Enzymatic Degradation

The biodegradation of azo dyes is often initiated by the reductive cleavage of the azo bond (–N=N–) by enzymes known as azoreductases, which are found in various microorganisms.[10] This process typically occurs under anaerobic conditions.[10] Subsequently, the resulting aromatic amines can be further degraded by other enzymes, such as peroxidases, often through oxidative pathways.

Proposed Enzymatic Degradation Pathway of this compound

Caption: A simplified proposed pathway for the enzymatic degradation of this compound.

The initial step in the microbial degradation of this compound is the azoreductase-catalyzed reduction of the azo bond, leading to the formation of aniline and 4-amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These aromatic amines can then be subjected to further aerobic degradation by enzymes like peroxidases and oxygenases, which can lead to the opening of the aromatic rings and eventual mineralization to carbon dioxide, water, and nitrogen gas.[4][11] It is important to note that some aromatic amines can be more toxic than the parent dye molecule.[10]

Applications

The primary use of this compound is as a colorant in a variety of materials:

-

Plastics and Resins: It is used to color a wide range of plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA).[5]

-

Inks and Paints: Its solubility in organic solvents makes it suitable for use in printing inks and transparent lacquers.[1][2]

-

Cosmetics: It is used as a colorant in some cosmetic products.[12]

-

Other Applications: It is also used for coloring aluminum foil and in pyrotechnics for yellow smoke formulations.[4]

Conclusion

This compound is a commercially important azo dye with well-defined chemical and physical properties that make it suitable for a range of coloring applications. For researchers and professionals in drug development, an understanding of its synthesis, chemical reactivity, and, most importantly, its metabolic fate is essential for a thorough safety and environmental assessment. The enzymatic degradation of this compound, particularly the initial reductive cleavage of the azo bond, is a key area of study for determining its toxicological profile and developing bioremediation strategies. Further research into the specific metabolites and their biological activities is warranted to fully characterize the potential impact of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. foodcolourworld.com [foodcolourworld.com]

- 3. This compound|CAS NO.4314-14-1 [xcolorpigment.com]

- 4. Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one [mdpi.com]

- 7. analysis.rs [analysis.rs]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. cosmileeurope.eu [cosmileeurope.eu]

A Technical Guide to Solvent Yellow 16 (CAS No. 4314-14-1) for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, potential research applications, and safety considerations of the lipophilic azo dye, Solvent Yellow 16.

Introduction

This compound, identified by the CAS number 4314-14-1, is a synthetic azo dye characterized by its vibrant greenish-yellow hue.[1] Also known by other names such as Sudan Yellow 3G and C.I. 12700, this compound has traditionally been utilized as a colorant in a wide array of industrial products including plastics, polymers, printing inks, and waxes.[2][3][4] Its pronounced lipophilicity and solubility in organic solvents underpin these applications.[5] For researchers, scientists, and professionals in drug development, an understanding of its properties is crucial for exploring its potential in biological imaging and as a hydrophobic probe, while also being cognizant of its toxicological profile.

Physicochemical Properties

This compound is a monoazo compound with a molecular formula of C₁₆H₁₄N₄O.[6][7] A comprehensive summary of its key chemical and physical properties is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4314-14-1 | [4][6] |

| IUPAC Name | 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5(4H)-one | [2] |

| Synonyms | Sudan Yellow 3G, C.I. 12700, Disperse Yellow 16 | [2][7][8] |

| Molecular Formula | C₁₆H₁₄N₄O | [6][7] |

| Molecular Weight | 278.31 g/mol | [1] |

| Appearance | Bright yellow to greenish-yellow powder | [1] |

| Melting Point | ~155 °C | [1][5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform, benzene) | [1][5] |

Potential Research Applications

Given its lipophilic nature and fluorescent properties, this compound holds potential for various applications in a research setting, particularly in cellular imaging and as a model hydrophobic compound in drug delivery studies.

Cellular Imaging and Staining

As a lipophilic dye, this compound is expected to readily partition into cellular membranes, making it a candidate for staining and visualizing these structures in both live and fixed cells.[9] This property is shared with other well-established membrane stains.

This protocol is a generalized procedure for staining cell membranes with a lipophilic dye like this compound and should be optimized for specific cell types and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Coverslips with cultured adherent cells or a suspension of cells

-

Fluorescence microscope

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-quality DMSO.

-

Working Solution Preparation: Dilute the stock solution in a suitable buffer or serum-free medium to a final working concentration (typically in the range of 1-10 µg/mL). The optimal concentration should be determined experimentally.

-

Cell Preparation:

-

For adherent cells, wash the cells grown on coverslips once with warm PBS.

-

For suspension cells, pellet the cells by centrifugation and resuspend in warm PBS.

-

-

Staining:

-

Incubate the cells with the working solution for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary.

-

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium to remove excess dye.

-

Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium or directly image the cell suspension. Observe the stained cells using a fluorescence microscope with appropriate filter sets.

Note: The exact excitation and emission wavelengths for this compound are not consistently reported in the available literature. It is recommended to determine these spectral properties experimentally using a spectrophotometer or to test a range of standard filter sets (e.g., those for FITC or TRITC) to find the optimal imaging conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Sudan Yellow 3G - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS NO.4314-14-1 [xcolorpigment.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. zhishangbio.com [zhishangbio.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CI 12700 - Descrizione [tiiips.com]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Photophysical Properties of Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 16, also known by its Colour Index name C.I. 12700, is a monoazo pyrazolone (B3327878) dye.[1][2] Its chemical formula is C₁₆H₁₄N₄O, and its molecular weight is 278.31 g/mol .[3][4] The dye presents as a greenish-yellow powder and is utilized in a variety of applications, including the coloring of plastics, resins, transparent lacquers, printing inks, and aluminum foil.[5][6][7] Its solubility in various organic solvents such as ethanol, acetone, and dichloromethane (B109758), coupled with its insolubility in water, makes it a versatile colorant for non-aqueous systems.[4][5]

From a structural standpoint, this compound, or 4-(phenylazo)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, possesses a chromophoric system that is characteristic of azo dyes. A key feature of pyrazolone azo dyes is the potential for tautomerism, existing in equilibrium between the azo and hydrazone forms. This equilibrium can be influenced by factors such as the solvent environment and temperature, which in turn affects the dye's color and photophysical properties. The perceived color of "brilliant green yellow" suggests that the dye absorbs light in the blue-violet region of the visible spectrum.[1]

This technical guide provides a comprehensive overview of the photophysical properties of this compound. While specific quantitative data for this dye is not extensively available in published literature, this guide outlines the expected photophysical behavior based on its chemical class and provides detailed experimental protocols for the determination of its key photophysical parameters.

Core Photophysical Properties: A Theoretical Framework

The photophysical properties of a dye like this compound are dictated by its electronic structure and how it interacts with light. The key parameters that define these properties are:

-

Absorption Spectrum (λmax): The wavelength at which the dye absorbs the maximum amount of light. This is determined by the energy difference between the ground electronic state and the first excited electronic state.

-

Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. It is a constant that is intrinsic to the molecule.

-

Emission Spectrum (λem): The wavelength at which the dye emits light (fluoresces) after being excited. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift).

-

Fluorescence Quantum Yield (Φ): The ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

For pyrazolone azo dyes, these properties are known to be highly sensitive to the surrounding environment, a phenomenon known as solvatochromism . The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. This is often linked to the azo-hydrazone tautomeric equilibrium.

Data Presentation

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) at λmax | Emission Max (λem, nm) | Stokes Shift (nm) |

| e.g., n-Hexane | 1.88 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | 2.38 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 8.93 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetone | 20.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | 24.5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetonitrile | 37.5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide | 46.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| e.g., n-Hexane | λmax from Table 1 | Data to be determined | Data to be determined |

| e.g., Toluene | λmax from Table 1 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | λmax from Table 1 | Data to be determined | Data to be determined |

| e.g., Acetone | λmax from Table 1 | Data to be determined | Data to be determined |

| e.g., Ethanol | λmax from Table 1 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | λmax from Table 1 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide | λmax from Table 1 | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical properties of this compound.

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent in which it is readily soluble (e.g., dichloromethane or acetone) at a concentration of approximately 1 mM.

-

Working Solutions: Prepare a series of working solutions in the desired solvents for analysis by diluting the stock solution. For absorption measurements, concentrations are typically in the micromolar (µM) range. For fluorescence measurements, solutions should be more dilute to avoid inner filter effects, typically with an absorbance of less than 0.1 at the excitation wavelength.

-

Solvent Selection: Use spectrograde solvents to minimize interference from impurities.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette and subtract this from the sample spectrum.

-

Measurement:

-

Record the absorption spectrum of the this compound solution over a wavelength range that covers the entire absorption band (e.g., 300-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be the molar extinction coefficient.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

-

Cuvettes: Use four-sided polished quartz cuvettes for right-angle detection geometry.

-

Measurement of Emission Spectrum:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a point where the emission intensity returns to the baseline (e.g., if λmax is 400 nm, scan from 410 nm to 700 nm).

-

The wavelength at which the emission intensity is highest is the emission maximum (λem).

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the λem.

-

Scan the excitation monochromator over a range of wavelengths.

-

The resulting excitation spectrum should ideally match the absorption spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Procedure:

-

Prepare a series of dilute solutions of both the standard and this compound in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is a common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) at the absorption maximum.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a solvent dye like this compound.

Caption: Workflow for Photophysical Characterization.

Conclusion

This compound is a commercially significant pyrazolone azo dye with photophysical properties that are of interest to researchers in various fields. While specific quantitative data on its absorption, emission, quantum yield, and fluorescence lifetime are not widely published, this guide provides the theoretical background and detailed experimental protocols necessary for their determination. The expected solvent-dependent photophysical behavior, likely influenced by azo-hydrazone tautomerism, makes it an interesting subject for further investigation. The methodologies and data presentation formats outlined herein offer a robust framework for a comprehensive characterization of this compound and other similar solvent dyes.

References

- 1. This compound 4314-14-1, China this compound 4314-14-1 Manufacturers, China this compound 4314-14-1 Suppliers [chemnet.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|CAS NO.4314-14-1 [xcolorpigment.com]

- 6. This compound | CAS 4314-14-1 Manufacturers in India [colorantsgroup.com]

- 7. epsilonpigments.com [epsilonpigments.com]

In-Depth Technical Guide: Spectroscopic Properties of Solvent Yellow 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 16, also known by its Colour Index name C.I. 12700 and as Sudan Yellow 3G, is a synthetic monoazo dye belonging to the pyrazolone (B3327878) class of compounds.[1][2][3] Its chemical structure, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one, imparts a characteristic bright, greenish-yellow hue.[4][5] This lipophilic dye exhibits good solubility in a range of organic solvents and is utilized in various industrial applications, including the coloring of plastics, resins, printing inks, and transparent lacquers.[4][5] For researchers, particularly in fields such as materials science, formulation chemistry, and biomedical imaging, a thorough understanding of the absorption and emission properties of such dyes is paramount for their effective application and for the development of novel technologies.

This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, including its absorption and emission spectra. Due to a lack of specific published quantitative spectral data for this compound, this guide presents representative data based on structurally similar pyrazolone azo dyes to illustrate its expected photophysical behavior. Detailed experimental protocols for spectroscopic analysis are also provided to enable researchers to conduct their own characterization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | [2] |

| Synonyms | C.I. 12700, Sudan Yellow 3G, Disperse Yellow 16 | [1][2][3] |

| CAS Number | 4314-14-1 | [1][6] |

| Molecular Formula | C₁₆H₁₄N₄O | [1][2][6] |

| Molecular Weight | 278.31 g/mol | [2] |

| Appearance | Yellow powder | [2][4] |

| Melting Point | Approximately 155 °C | [4][5] |

| Solubility | Soluble in ethanol, acetone, chloroform, and carbon tetrachloride; insoluble in water. | [4][5] |

Spectroscopic Properties: Absorption and Emission Spectra

The electronic structure of this compound, characterized by the azo-pyrazolone chromophore, gives rise to its distinct absorption and emission properties. These properties are known to be influenced by the solvent environment, a phenomenon known as solvatochromism. The interaction of the dye molecule's dipole moment with the polarity of the solvent can lead to shifts in the absorption and emission maxima.

Representative Spectroscopic Data

| Solvent | Dielectric Constant (ε) | Representative Absorption Max (λmax, nm) | Representative Emission Max (λem, nm) |

| n-Hexane | 1.88 | ~410 | ~500 |

| Toluene | 2.38 | ~420 | ~515 |

| Chloroform | 4.81 | ~425 | ~525 |

| Ethanol | 24.55 | ~430 | ~540 |

| Acetonitrile | 37.5 | ~435 | ~550 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~440 | ~560 |

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected solvatochromic shifts of a pyrazolone azo dye like this compound.

Experimental Protocols

To facilitate the spectroscopic characterization of this compound or similar dyes, detailed methodologies for absorption and emission measurements are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, chloroform, etc.)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁴ M. The optimal concentration should yield an absorbance between 0.1 and 1.0 at the λmax.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline correction.

-

Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

-

Dilute solution of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

-

Spectroscopic grade solvents

-

Fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the chosen excitation wavelength should be below 0.1.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Visible absorption spectrum.

-

Emission Scan: Scan a range of emission wavelengths longer than the excitation wavelength (e.g., from λex + 10 nm to 700 nm).

-

Blank Subtraction: Record an emission spectrum of the pure solvent under the same conditions and subtract it from the sample's emission spectrum to correct for Raman scattering and other background signals.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrazolone azo dye like this compound.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CI 12700 - Descrizione [tiiips.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. nbinno.com [nbinno.com]

- 5. This compound 4314-14-1, China this compound 4314-14-1 Manufacturers, China this compound 4314-14-1 Suppliers [chemnet.com]

- 6. This compound | CAS#:4314-14-1 | Chemsrc [chemsrc.com]

C.I. Solvent Yellow 16: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synonyms, properties, and applications of the lipophilic azo dye, C.I. Solvent Yellow 16, with a focus on its utility in biological research and toxicological considerations relevant to drug development.

Introduction

C.I. This compound is a synthetic, oil-soluble azo dye belonging to the Sudan family of dyes. While its primary industrial applications are in the coloration of plastics, waxes, and inks, its lipophilic nature has led to its use as a biological stain for the visualization of intracellular lipids. For researchers, particularly those in the field of drug development, understanding the physicochemical properties, staining mechanisms, and potential biological activities of such a compound is crucial. This guide provides a detailed overview of C.I. This compound, including its various names, key quantitative data, experimental protocols for its use in lipid staining, and a discussion of its metabolic activation and genotoxic potential, which are critical considerations in a drug discovery context.

Synonyms and Alternative Names

C.I. This compound is known by a multitude of synonyms and trade names across various industries and scientific disciplines. Accurate identification is essential for literature searches and regulatory compliance.

Table 1: Synonyms and Identifiers for C.I. This compound

| Identifier Type | Identifier |

| C.I. Name | This compound |

| C.I. Number | 12700 |

| CAS Number | 4314-14-1 |

| Chemical Name | 2,4-Dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one[1] |

| Common Synonyms | Sudan Yellow 3G[2][3], Sudan Yellow G[4], Transparent Yellow 3G[][6], Oil Yellow 146[6] |

| Other Names | C.I. Disperse Yellow, Disperse Yellow 16, Fat Yellow 3G, Oil Yellow 16, Oil Yellow 205, Oil Yellow 3G, Solvent Yellow G, Transparent yellow 3GL, Transparent yellow 3GR, Transparent yellow GR, Waxol Yellow 4R[4][][6] |

| Molecular Formula | C16H14N4O[2][7][8] |

Physicochemical Properties

The utility of C.I. This compound as a lipophilic stain is a direct result of its physicochemical properties. Key quantitative data are summarized below.

Table 2: Physicochemical Data for C.I. This compound

| Property | Value | Reference |

| Molecular Weight | 278.31 g/mol | [4][7] |

| Appearance | Yellow to greenish-yellow powder | [][7] |

| Melting Point | 155-160 °C | [7][9] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, chloroform, and carbon tetrachloride. | [4][7] |

| Density | Approximately 1.23 - 1.289 g/cm³ | [][8] |

| pH (in aqueous solution) | 6.7 (10 g/L at 20 °C) | [8] |

| Partition Coefficient (log Kow) | 5.22 (at pH ~7, 23 °C) | [8] |

Experimental Protocols

Staining of Intracellular Lipid Droplets

C.I. This compound, due to its high lipophilicity, can be used to stain neutral lipids within cells. The following protocol is adapted from general methods for staining lipid droplets with lipophilic dyes like Oil Red O and BODIPY and can be optimized for specific cell types and experimental conditions.

Materials:

-

C.I. This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like isopropanol (B130326) or DMSO).

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Wash buffer (e.g., PBS containing a low concentration of a non-ionic detergent).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture: Plate cells on coverslips in a multi-well plate and culture under desired experimental conditions to modulate lipid droplet formation.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Staining: Prepare a working solution of C.I. This compound by diluting the stock solution in a suitable buffer (e.g., 60% isopropanol in water). The final concentration needs to be optimized but can start in the range of 0.5-5 µg/mL. Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.

-

Differentiation and Washing: Briefly rinse the cells with the dilution buffer (e.g., 60% isopropanol) to remove excess stain. Then, wash the cells multiple times with PBS.

-

Counterstaining (Optional): Nuclei can be counterstained with a suitable dye like DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with suitable filter sets.

Quantification of Intracellular Lipids for High-Content Screening

The staining protocol can be adapted for a high-content screening (HCS) platform to quantify changes in lipid accumulation in response to drug candidates.

Workflow for HCS:

-

Cell Plating: Seed cells in multi-well imaging plates (e.g., 96- or 384-well).

-

Compound Treatment: Treat cells with a library of compounds at various concentrations.

-

Lipid Staining: Following treatment, automate the fixation and staining procedure as described above.

-

Image Acquisition: Use an automated high-content imaging system to acquire images from each well.

-

Image Analysis: Employ image analysis software to identify individual cells and quantify the intensity and/or number of C.I. This compound-stained lipid droplets per cell.

-

Data Analysis: Analyze the quantitative data to identify compounds that significantly alter lipid accumulation.

Caption: High-content screening workflow for lipid modulators.

Biological Activity and Toxicological Profile

Metabolic Activation and Genotoxicity

A critical consideration for any compound used in a biological context, especially in drug development, is its potential for toxicity. C.I. This compound is an azo dye, and this class of compounds is known to undergo metabolic activation to potentially carcinogenic and mutagenic metabolites.

The primary route of metabolic activation involves the reductive cleavage of the azo bond (-N=N-) by enzymes such as cytochrome P450 reductases, primarily in the liver. This process can lead to the formation of aromatic amines. Some of these aromatic amines can be further metabolized to reactive electrophilic species that can form adducts with DNA, leading to mutations and potential carcinogenicity.

References

- 1. A Novel Digital Algorithm for Identifying Liver Steatosis Using Smartphone-Captured Images - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]

- 6. Automated assessment of steatosis in murine fatty liver | PLOS One [journals.plos.org]

- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new approach to the staining of lipids with Sudan Black B: a study by means of polyacrylamide model films containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]

An In-depth Technical Guide to the Basic Characteristics of Azo Dyes in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of azo dyes, a significant class of organic compounds with wide-ranging applications in scientific research and drug development. This document delves into their chemical synthesis, physicochemical properties, analytical characterization, and the critical aspects of their metabolic activation and toxicity.

Core Chemical Characteristics of Azo Dyes

Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—), which connect two or more aromatic rings.[1] This chromophoric group is responsible for their vibrant colors, which span the entire visible spectrum.[2] The color of an azo dye is determined by the nature of the aromatic rings and the auxochromes (electron-donating or withdrawing groups) attached to them.[3]

Azo dyes are synthetically produced and are not found in nature.[1] They represent the largest class of synthetic colorants, accounting for 60-70% of all dyes used in various industries, including textiles, food, and cosmetics.[1] In the realm of scientific research, their utility extends to their use as pH indicators, biological stains, and scaffolds for the development of novel therapeutic agents.

Synthesis of Azo Dyes: The Diazo Coupling Reaction

The synthesis of azo dyes is primarily achieved through a two-step process known as the diazo coupling reaction.[2]

Step 1: Diazotization An aromatic primary amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[2] This electrophilic aromatic substitution reaction forms the stable azo linkage and yields the azo dye.

Physicochemical Properties of Azo Dyes

The physicochemical properties of azo dyes are crucial for their application and are dictated by their molecular structure. Key properties include color, solubility, and acid-base characteristics.

Spectroscopic Properties

The color of azo dyes arises from the extended π-electron conjugation across the aromatic rings and the azo group, which allows for the absorption of light in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are key parameters that quantify the color and intensity of a dye.

| Azo Dye | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Methyl Orange | Water (acidic) | 507 | 4.5 x 10⁴ | [3] |

| Methyl Orange | Water (basic) | 464 | 2.5 x 10⁴ | [3] |

| Congo Red | Water | 497 | 4.7 x 10⁴ | [4] |

| Orange II | Water | 485 | 2.4 x 10⁴ | [4] |

| Disperse Red 19 | Ethanol | 495 | - | [3] |

| Reactive Black 5 | Water | 597 | - | [5] |

Solubility

The solubility of azo dyes varies significantly depending on the presence of solubilizing groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups.[6] Azo dyes can be broadly classified based on their solubility:

-

Water-soluble dyes: Typically contain one or more sulfonate groups, which are ionized in aqueous solutions, rendering the dye anionic.[6]

-

Solvent-soluble dyes: Lack polar functional groups and are soluble in organic solvents.[7]

-

Azo pigments: Are practically insoluble in both water and organic solvents.[6]

| Azo Dye | Water Solubility | Organic Solvent Solubility | Reference |

| Methyl Orange | Soluble | Sparingly soluble in ethanol | [2] |

| Sudan I | Insoluble | Soluble in ethanol, acetone, chloroform | [7] |

| Reactive Black 5 | Highly Soluble | Insoluble in most organic solvents | [4] |

| Azo Dye Example 1 | Insoluble | Soluble in propylene (B89431) glycol methyl ether acetate | [8] |

Acid-Base Properties (pKa)

Many azo dyes exhibit pH-indicator properties, changing color in response to changes in pH. This is due to the protonation or deprotonation of functional groups on the aromatic rings or the azo group itself, which alters the electronic structure and, consequently, the absorption spectrum. The pKa value indicates the pH at which the dye is in equilibrium between its acidic and basic forms.

| Azo Dye Indicator | pKa | pH Range | Color Change (Acidic → Basic) | Reference |

| Methyl Orange | 3.46 | 3.1 - 4.4 | Red to Yellow | [2] |

| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow | [2] |

| Congo Red | 3.0 - 5.0 | 3.0 - 5.0 | Blue-violet to Red | [2] |

| Alizarin Yellow R | 10.1 - 12.0 | 10.1 - 12.0 | Yellow to Red | [2] |

Experimental Protocols for Characterization

A comprehensive characterization of synthesized azo dyes is essential to confirm their structure, purity, and properties.

General Experimental Workflow

Synthesis of Methyl Orange (A Representative Protocol)

-

Diazotization of Sulfanilic Acid:

-

Dissolve sulfanilic acid in a sodium carbonate solution.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of sodium nitrite.

-

Slowly add concentrated hydrochloric acid while maintaining the low temperature to form the diazonium salt suspension.

-

-

Azo Coupling:

-

In a separate flask, dissolve N,N-dimethylaniline in a weak acid (e.g., acetic acid).

-

Slowly add the N,N-dimethylaniline solution to the cold diazonium salt suspension with constant stirring.

-

Gradually add a sodium hydroxide (B78521) solution to raise the pH and facilitate the coupling reaction, leading to the precipitation of methyl orange.

-

-

Purification:

-

Collect the crude methyl orange by vacuum filtration.

-

Purify the dye by recrystallization from hot water.

-

Analytical Characterization Protocols

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the azo dye in a suitable solvent (e.g., water, ethanol).

-

Record the absorbance spectrum over the UV-visible range (typically 200-800 nm) using a spectrophotometer.

-

Determine the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration; the slope of the line, according to the Beer-Lambert law, is ε (assuming a path length of 1 cm).[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a solid sample by mixing a small amount of the dry azo dye with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, analyze the sample as a thin film or in a suitable solvent.

-

Record the FTIR spectrum.

-

Identify characteristic absorption bands, such as the N=N stretch (typically around 1400-1500 cm⁻¹), C=C stretches in the aromatic rings (around 1600-1450 cm⁻¹), and vibrations of other functional groups (e.g., -OH, -NH₂, -SO₃H).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the azo dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the dye molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve the azo dye in a suitable solvent.

-

Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Determine the molecular weight of the dye from the mass-to-charge ratio (m/z) of the molecular ion.

-

Fragment the molecular ion (MS/MS) to obtain structural information.[9]

-

-

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC):

-

TLC:

-

Dissolve the azo dye in a volatile solvent.

-

Spot the solution onto a TLC plate (e.g., silica (B1680970) gel).

-

Develop the plate in a suitable mobile phase.

-

Visualize the separated spots (if colored) or under UV light.

-

Calculate the retardation factor (Rf) value to assess purity and for comparison with standards.[10][11]

-

-

HPLC:

-

Dissolve the azo dye in the mobile phase.

-

Inject the solution into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).

-

Elute the components using a suitable mobile phase (isocratic or gradient).

-

Analyze the chromatogram to determine the purity of the dye and quantify its concentration.[12][13]

-

-

Metabolic Activation and Toxicity of Azo Dyes

A significant concern associated with some azo dyes is their potential toxicity, which is often linked to their metabolic activation into harmful aromatic amines.[14]

Metabolic Pathway

The primary step in the metabolic activation of many azo dyes is the reductive cleavage of the azo bond.[14] This reaction is catalyzed by azoreductase enzymes, which are present in the liver and, more significantly, in the anaerobic environment of the human gut, where they are produced by the intestinal microbiota.[15][16] This cleavage results in the formation of aromatic amines.

These aromatic amines can then be absorbed into the bloodstream and transported to the liver, where they can undergo further metabolic activation by cytochrome P450 (CYP) enzymes.[17][18] This oxidative metabolism can generate reactive electrophilic species, such as nitrenium ions, which are capable of covalently binding to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[19]

Azo Dyes in Drug Development

Beyond their traditional applications, the versatile chemical structure of azo dyes makes them attractive scaffolds in drug development.[20] The incorporation of heterocyclic moieties into the azo dye structure has been shown to enhance their bioactive properties.[20]

Workflow for Azo Dye-Based Drug Discovery

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. jchemrev.com [jchemrev.com]

- 3. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. Azo dye - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. benchchem.com [benchchem.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CYP-450 isoenzymes catalyze the generation of hazardous aromatic amines after reaction with the azo dye Sudan III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of cytochrome P-450- and peroxidase-mediated activations of carcinogenic azo dyes and N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 20. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Solvent Yellow 16 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Solvent Yellow 16 (CAS No. 4314-14-1), a monoazo dye used in various industrial applications, including plastics, inks, and coatings. Understanding the solubility of this compound in different organic solvents is crucial for its effective application, formulation development, and quality control.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at a standard temperature of 20°C.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 20°C |

| Dichloromethane | CH₂Cl₂ | 217.8[1][2][3][4][5] |

| Methylbenzene (Toluene) | C₇H₈ | 68.2[1][2][4][5] |

| Butyl Acetate | C₆H₁₂O₂ | 28.5[1][2][3][4][5] |

| Acetone | C₃H₆O | 17.3[1][2][3][4][5] |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 4.8[1][2] |

In addition to the quantitative data, qualitative solubility information indicates that this compound is soluble in carbon tetrachloride and insoluble in benzene.[6][7] It is also noted to be soluble in ethanol.[6][7][8][9][10][11][12]

Experimental Protocols for Solubility Determination

While specific experimental details for the data presented above are not extensively published in readily available literature, a general methodology for determining the solubility of dyes in organic solvents can be described based on standardized methods such as ISO 7579 and GB/T 43108-2023. The gravimetric method is a common and straightforward approach.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the dye in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining dye is measured. The solubility is then calculated from the mass of the dissolved dye and the volume of the solvent.

Apparatus and Reagents

-

Analytical Balance: With a precision of at least 0.1 mg.

-

Constant Temperature Bath or Shaker: Capable of maintaining a constant temperature (e.g., 20°C ± 0.5°C).

-

Volumetric Flasks and Pipettes: Grade A.

-

Filtration System: Syringe filters (e.g., 0.45 µm PTFE) or a Büchner funnel with appropriate filter paper.

-

Evaporating Dish or Beaker: Of a known constant weight.

-

Oven: For drying the residue.

-

This compound: Of known purity.

-

Organic Solvents: Of analytical grade.

Experimental Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask).

-

The mixture is agitated in a constant temperature bath or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

The saturated solution is allowed to stand at the constant temperature to allow any undissolved solid to settle.

-

A clear aliquot of the supernatant is carefully drawn using a pipette or syringe. To ensure no solid particles are transferred, the aliquot is passed through a filter (e.g., a 0.45 µm syringe filter compatible with the organic solvent).

-

-

Gravimetric Determination:

-

A pre-weighed, clean, and dry evaporating dish is used.

-

A precise volume (e.g., 10 mL) of the clear, saturated filtrate is transferred into the evaporating dish.

-

The solvent is evaporated from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature, ensuring the temperature is well below the decomposition temperature of the dye.

-

The evaporating dish containing the solid residue is then placed in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

-

The dish is cooled in a desiccator before each weighing.

-

-

Calculation of Solubility:

-

The mass of the dissolved dye is determined by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the residue.

-

The solubility (S) in grams per liter (g/L) is calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Gravimetric method for solubility determination.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. oecd.org [oecd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. filab.fr [filab.fr]

- 7. chinesestandard.net [chinesestandard.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. chinesestandard.net [chinesestandard.net]

- 12. Introducing a standard method for experimental determination of the solvent response in laser pump, X-ray probe time-resolved wide-angle X-ray scatter ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP50751C [pubs.rsc.org]

Potential Research Applications of Solvent Yellow 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 16, a monoazo dye, is traditionally utilized as a colorant in plastics, resins, and inks. Its inherent physicochemical properties, notably its lipophilicity and potential for fluorescence, suggest a broader scope of application within biological and pharmaceutical research. This technical guide explores the potential research applications of this compound, presenting its known characteristics and proposing its use as a fluorescent probe for cellular imaging and as a payload in nanoparticle-based drug delivery systems. While direct biological applications of this compound are not extensively documented, this paper extrapolates from established methodologies for similar lipophilic and azo dyes to provide a framework for future research. Detailed physicochemical data is presented, alongside generalized experimental protocols and conceptual diagrams to guide researchers in exploring the untapped potential of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing its research applications. Key data has been aggregated from various sources to provide a detailed overview.[1][2][3][4][5]

| Property | Value | Reference |

| C.I. Name | This compound | [4][5] |

| CAS Number | 4314-14-1 | [1][2][5] |

| Molecular Formula | C₁₆H₁₄N₄O | [5] |

| Molecular Weight | 278.31 g/mol | [5] |

| Appearance | Greenish-yellow powder | [1][3] |

| Melting Point | 140-160 °C | [1][2] |

| Heat Resistance (in PS) | 260 °C | [1] |

| Light Fastness (in PS) | 5-6 (on a scale of 1-8) | [1][2] |

| Density | 1.23 g/cm³ | [1][3] |

| Solubility (g/L at 20°C) | ||

| Acetone | 17.3 | [1][2] |

| Butyl Acetate | 28.5 | [1][2] |

| Methylbenzene | 68.2 | [1][2] |

| Dichloromethane | 217.8 | [1][2] |

| Ethyl Alcohol | 4.0 | [2] |

| Benzene | Insoluble | [4] |

| Water | Insoluble | [4] |

Potential Application as a Lipophilic Fluorescent Probe

The lipophilic nature and aromatic structure of this compound suggest its potential as a fluorescent probe for imaging lipid-rich structures within cells, such as lipid droplets and membranes. Azo dyes can exhibit fluorescence, and their spectral properties can be sensitive to the local environment, making them potential environmental sensors.

Conceptual Workflow for Cellular Imaging

The following diagram illustrates a generalized workflow for utilizing a lipophilic dye like this compound for cellular imaging.

Caption: Generalized workflow for cellular imaging with a lipophilic dye.

Generalized Experimental Protocol for Staining Lipid Droplets

This protocol is a hypothetical starting point for using this compound to stain intracellular lipid droplets. Optimization of dye concentration and incubation time will be necessary.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Cell Culture: Plate and culture cells of interest (e.g., adipocytes or oleic acid-treated cancer cells) on glass-bottom dishes suitable for microscopy.

-

Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration in the range of 0.1-10 µg/mL.

-

Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess, unbound dye.

-

Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope. Based on its color, excitation would likely be in the blue-violet range (e.g., 405 nm or 488 nm laser line) with emission collected in the green-yellow range.

Potential Application in Nanoparticle-Based Drug Delivery

The high lipophilicity of this compound makes it a candidate for encapsulation within hydrophobic nanoparticle cores. Such dye-loaded nanoparticles could serve dual roles: as a trackable component for studying nanoparticle uptake and biodistribution, and as a model for the encapsulation of other hydrophobic therapeutic agents.

Conceptual Framework for Nanoparticle Formulation and Delivery

The following diagram outlines the process of encapsulating a hydrophobic dye like this compound into a polymeric nanoparticle and its subsequent application.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. This compound|CAS NO.4314-14-1 [xcolorpigment.com]

- 3. China this compound / CAS 4314-14-1 factory and manufacturers | Precise Color [precisechem.com]

- 4. Reactive Dyes Manufacturers India, exporters of speciality chemicals in India, textile dyes manufacturers - MarudharInternational [marudharinternational.com]

- 5. cncolorchem.com [cncolorchem.com]

Navigating the Laboratory Use of Solvent Yellow 16: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the laboratory use of Solvent Yellow 16 (C.I. 12700). The following sections detail the toxicological profile, recommended safety protocols, and emergency procedures to ensure a safe research environment.

Chemical and Physical Properties

This compound is a synthetic monoazo dye. A summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is the first step in a thorough risk assessment.

| Property | Value |

| Synonyms | C.I. 12700, Sudan Yellow 3G, Disperse Yellow 16 |

| CAS Number | 4314-14-1 |

| Molecular Formula | C₁₆H₁₄N₄O |

| Molecular Weight | 278.31 g/mol |

| Appearance | Yellow powder |

| Melting Point | 157 °C |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, and other organic solvents. |

| Stability | Stable under normal laboratory temperatures and pressures. |

| Incompatibilities | Strong oxidizing and reducing agents. |

| Hazardous Decomposition | Upon combustion, may produce irritating and toxic fumes and gases, including carbon and nitrogen oxides.[1] |

Toxicological Profile

The toxicological data for this compound is not exhaustive in publicly available literature. Much of the assessment is based on general knowledge of azo dyes and information from Material Safety Data Sheets (MSDS).

Acute Toxicity

The acute oral toxicity of this compound is low. One study reported a lethal dose (LD₀) in female rats of ≥ 15,000 mg/kg body weight, indicating that a very high dose is required to cause death.[2] Data on acute dermal and inhalation toxicity are largely unavailable, but acute effects are possible through these routes.[1]

Irritation and Sensitization

This compound is presumed to be an irritant to the eyes, skin, and respiratory tract.[1] Prolonged or repeated skin contact may cause irritation, particularly in sensitive individuals.[1] Dust from the powder can cause irritation and inflammation upon contact with the eyes or inhalation.[1] There is a lack of specific studies on the skin sensitization potential of this compound.

Mutagenicity and Carcinogenicity

Some MSDSs for this compound state that "mutagenicity data reported" but do not provide specific results.[1] It is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[1]

A primary toxicological concern for azo dyes is their metabolic breakdown into potentially harmful aromatic amines.[3] The azo bond can be cleaved by azoreductases in the liver or by intestinal microflora.[4][5] For this compound, this reductive cleavage is predicted to yield aniline (B41778) and 1-phenyl-3-methyl-5-aminopyrazole. While aniline is a known hazardous chemical, the toxicological profile of 1-phenyl-3-methyl-5-aminopyrazole is not well-characterized.

Proposed Metabolic Pathway of this compound

Figure 1. Proposed metabolic cleavage of this compound.

Occupational Exposure and Safety Precautions

Exposure Limits

There are no specific Occupational Exposure Limits (OELs), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), established for this compound. In the absence of a substance-specific limit, it is prudent to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) or "nuisance dust."

| Regulatory Body | Exposure Limit (8-hour TWA) |

| OSHA PEL | Total Dust: 15 mg/m³Respirable Fraction: 5 mg/m³ |

| ACGIH TLV | Inhalable Particulate: 10 mg/m³Respirable Particulate: 3 mg/m³ |

NIOSH recommends limiting all dye dust exposures to the lowest feasible concentrations.[6]

Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or a semi-downdraft ventilation booth is recommended to minimize inhalation of dust.[1]

-

Containment: Use process enclosures for operations that may generate significant amounts of dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator appropriate for dusts should be worn.[1]

Laboratory Handling Workflow for this compound

Figure 2. Recommended workflow for handling this compound.

Hygiene Practices

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage and Disposal

-

Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as a chemical waste and not be discharged into sewer systems.[7]

Emergency Procedures

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1] |

| Spill | Evacuate the area. Wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Clean the spill area thoroughly.[1] |

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound or similar compounds where data is lacking, the following standardized OECD test guidelines are recommended.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to assess mutagenic potential.

-

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli are exposed to the test substance and plated on a minimal medium. Mutations that revert the bacteria to a state where they can synthesize the essential amino acid will result in colony growth.[8]

-

Methodology:

-

Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA pKM101).[9]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to detect metabolites that may be mutagenic.[1]

-

Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies of at least one strain.[1]

-

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test helps predict skin irritation potential without using live animals.

-

Principle: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is exposed to the test substance. The subsequent reduction in cell viability is measured to determine irritation potential.[10]

-

Methodology:

-

Test System: A commercially available RhE tissue model is used.

-

Procedure: The test substance is applied topically to the RhE tissue for a defined period (e.g., 60 minutes).[11]

-

Post-Exposure: The substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[11]

-

Viability Assay: Cell viability is determined using a colorimetric assay, such as the MTT assay. The MTT is converted by viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[10]

-

Evaluation: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.[2]

-

Protocol 3: Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential for a substance to cause eye damage.

-

Principle: The test substance is applied in a single dose to one eye of an albino rabbit, with the other eye serving as a control.[12]

-

Methodology:

-

Animal Model: Albino rabbits are used. The test is typically performed sequentially, starting with one animal.

-